Cas no 827002-04-0 (3-methyl-4-(thiophene-2-amido)benzoic acid)

3-methyl-4-(thiophene-2-amido)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-4-(thiophene-2-amido)benzoic acid
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3-methyl-4-(thiophene-2-amido)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR01A3O0-5g |
3-methyl-4-(thiophene-2-amido)benzoic acid |
827002-04-0 | 95% | 5g |
$2129.00 | 2023-12-14 | |
Enamine | EN300-119598-2500mg |
3-methyl-4-(thiophene-2-amido)benzoic acid |
827002-04-0 | 95.0% | 2500mg |
$1034.0 | 2023-10-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295138-1g |
3-Methyl-4-(thiophene-2-amido)benzoic acid |
827002-04-0 | 95% | 1g |
¥3886.00 | 2024-07-28 | |
A2B Chem LLC | AV49828-250mg |
3-methyl-4-(thiophene-2-amido)benzoic acid |
827002-04-0 | 95% | 250mg |
$263.00 | 2024-04-19 | |
Aaron | AR01A3O0-500mg |
3-methyl-4-(thiophene-2-amido)benzoic acid |
827002-04-0 | 95% | 500mg |
$585.00 | 2025-02-09 | |
1PlusChem | 1P01A3FO-50mg |
3-methyl-4-(thiophene-2-amido)benzoic acid |
827002-04-0 | 95% | 50mg |
$148.00 | 2025-03-04 | |
A2B Chem LLC | AV49828-5g |
3-methyl-4-(thiophene-2-amido)benzoic acid |
827002-04-0 | 95% | 5g |
$1646.00 | 2024-04-19 | |
1PlusChem | 1P01A3FO-5g |
3-methyl-4-(thiophene-2-amido)benzoic acid |
827002-04-0 | 95% | 5g |
$1953.00 | 2024-04-21 | |
Enamine | EN300-119598-0.1g |
3-methyl-4-(thiophene-2-amido)benzoic acid |
827002-04-0 | 95% | 0.1g |
$152.0 | 2023-02-18 | |
Enamine | EN300-119598-0.25g |
3-methyl-4-(thiophene-2-amido)benzoic acid |
827002-04-0 | 95% | 0.25g |
$216.0 | 2023-02-18 |
3-methyl-4-(thiophene-2-amido)benzoic acid Related Literature
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Zhaomin Hao,Shishuai Yang,Jingyang Niu,Zhiqiang Fang,Liangliang Liu,Qingsong Dong,Shuyan Song,Yong Zhao Chem. Sci., 2018,9, 5640-5645
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
Additional information on 3-methyl-4-(thiophene-2-amido)benzoic acid
Comprehensive Overview of 3-methyl-4-(thiophene-2-amido)benzoic acid (CAS No. 827002-04-0): Properties, Applications, and Industry Insights
3-methyl-4-(thiophene-2-amido)benzoic acid (CAS No. 827002-04-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This benzoic acid derivative features a unique molecular structure combining a thiophene-2-amido moiety with a methyl-substituted benzoic acid backbone, making it a versatile intermediate for synthetic applications. Its CAS number 827002-04-0 serves as a critical identifier for researchers and regulatory compliance.
The compound's structural design enables interactions with biological targets, particularly in drug discovery and medicinal chemistry. Recent studies highlight its potential as a building block for small-molecule inhibitors, aligning with the growing demand for targeted therapies. Industry trends show increased searches for "thiophene-based pharmaceuticals" and "benzoic acid derivatives in drug design," reflecting its relevance in modern R&D.
From a synthetic perspective, 3-methyl-4-(thiophene-2-amido)benzoic acid exhibits notable solubility properties in polar aprotic solvents, a feature frequently queried in chemical databases. Its thermal stability (up to 250°C) makes it suitable for high-temperature reactions, addressing common challenges in heterocyclic compound synthesis. Analytical techniques like HPLC purity testing and NMR characterization are typically employed for quality control.
Environmental and green chemistry considerations have shaped recent applications of this compound. With rising interest in "sustainable synthetic routes," researchers are exploring catalytic amidation methods to produce 3-methyl-4-(thiophene-2-amido)benzoic acid with reduced waste. The compound's biodegradability profile also makes it preferable to persistent halogenated analogs in material science applications.
In the agrochemical sector, derivatives of this compound show promise as plant growth regulators, coinciding with increased searches for "eco-friendly crop protection" solutions. Its thiophene moiety contributes to systemic uptake in plants, while the carboxylic acid group allows for salt formation to modify bioavailability—a hot topic in formulation science.
The electronic properties of 3-methyl-4-(thiophene-2-amido)benzoic acid have sparked interest in organic electronics. As demand grows for "flexible conductive materials," researchers are investigating its π-conjugation system for potential use in organic thin-film transistors (OTFTs). The compound's crystallinity and film-forming ability are frequently studied parameters in this context.
Quality standards for CAS 827002-04-0 typically require ≥98% purity, with strict control of process-related impurities. Advanced purification methods like preparative HPLC or recrystallization from ethanol-water mixtures are commonly documented in patent literature. These protocols respond to frequent search queries about "purification of aromatic amides" in chemical forums.
From a regulatory standpoint, 3-methyl-4-(thiophene-2-amido)benzoic acid is not classified as hazardous under major chemical inventories (REACH, TSCA). However, proper laboratory handling including PPE usage and ventilation controls remains essential, as with all fine chemicals. This aligns with workplace safety trends emphasizing "chemical risk assessment" procedures.
The commercial availability of 827002-04-0 has expanded significantly, with custom synthesis services offering scale-up capabilities from gram to kilogram quantities. Market analysis reveals growing procurement interest from contract research organizations (CROs) and academic institutions, particularly for structure-activity relationship (SAR) studies.
Future research directions may explore its metal-chelating properties for catalysis applications, or its incorporation into covalent organic frameworks (COFs)—a trending topic in nanomaterials research. The compound's modular structure allows for diverse structural modifications, keeping it relevant for emerging chemical biology applications.
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